Cannabispirol
Overview
Description
Synthesis Analysis
The synthesis of cannabinoids involves complex biochemical processes within the Cannabis sativa plant as well as synthetic methods developed in laboratories. The plant synthesizes various cannabinoids through a series of enzymatic reactions, starting with the conversion of cannabigerolic acid (CBGA) into other major cannabinoids such as cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA) via specific synthase enzymes (Taura et al., 1996). Synthetic approaches have also been developed, such as the concise synthesis of cannabisin G, demonstrating the potential for creating cannabinoid analogs in the lab (Dawei Li et al., 2010).
Molecular Structure Analysis
The molecular structure of cannabinoids is characterized by their terpenophenolic nature, which is crucial for their interaction with cannabinoid receptors in the human body. Advanced techniques such as X-ray crystallography have been employed to determine the structure of cannabinoid synthases, providing insights into the enzymatic mechanisms underlying cannabinoid biosynthesis (Shoyama et al., 2012).
Chemical Reactions and Properties
Cannabinoids undergo various chemical reactions, including decarboxylation, which transforms acidic cannabinoids (e.g., THCA, CBDA) into their neutral forms (THC, CBD), enhancing their psychoactivity and therapeutic potential. The enzymatic reactions involved in cannabinoid biosynthesis do not require coenzymes, molecular oxygen, or metal ion cofactors, indicating a unique catalytic mechanism (Taura et al., 1996).
Physical Properties Analysis
The physical properties of cannabinoids, such as solubility and melting points, are influenced by their molecular structure. These properties affect their pharmacokinetics, including absorption, distribution, metabolism, and excretion in the human body. However, detailed analyses of the physical properties specific to Cannabispirol or related compounds were not directly available from the searched literature.
Chemical Properties Analysis
Cannabinoids exhibit a wide range of chemical properties, including their affinity and selectivity for cannabinoid receptors (CB1 and CB2). These interactions are critical for their psychoactive effects and therapeutic applications. For instance, THC’s psychoactive properties are attributed to its high affinity for the CB1 receptor (Piomelli, 2003).
Scientific Research Applications
General Medical Research
Cannabis and its cannabinoids, including Cannabispirol, are significant in medical research. Synthetic molecules and endogenous agonists derived from cannabis have introduced new therapeutic possibilities (Di Marzo & Petrocellis, 2006).
Therapeutic Effects
Cannabispirol is known for its antiemetic, analgesic, appetite-stimulating, and antianxiety or sedative effects, primarily due to cannabinoids like delta-9-tetrahydrocannabinol (THC) (Kane, 2001).
Medical Innovations
Companies and researchers are developing medical treatments and preparations using Cannabispirol's heterocyclic compounds, highlighting its scientific basis for therapeutic use (Angulo-Cuentas, Ramirez-Vergara, & Charris-Polo, 2019).
Pain and Spasticity Reduction
Cannabispirol has shown potential efficacy in reducing pain, muscle spasticity, chemotherapy-induced nausea and vomiting, and intractable childhood epilepsy (Sarris et al., 2020).
Treatment of Chronic Pain and Multiple Sclerosis
Cannabispirol is effective for treating pain in adults, chemotherapy-induced nausea and vomiting, and spasticity associated with multiple sclerosis (Abrams, 2018).
Enhanced Therapeutic Effects through Synergy
The synergy between phytocannabinoids and terpenoids in Cannabispirol may contribute to enhanced therapeutic effects for various conditions including pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and infections (Russo, 2011).
Appetite Stimulation
Cannabispirol compounds can stimulate appetite, particularly for sweet and palatable foods (Cota et al., 2003).
Epilepsy Treatment
Cannabispirol, specifically CBD, offers a promising therapeutic option for the treatment of seizures (Rosenberg, Tsien, Whalley, & Devinsky, 2015).
Pain Management
Cannabispirol exhibits analgesic activity, particularly in neuropathic pain, and is supported for chronic pain treatment in adults (Vučković et al., 2018).
Gastrointestinal Functions
The endocannabinoid system, influenced by Cannabispirol, plays a significant role in gastrointestinal functions including motility, hunger signaling, inflammation, and interactions with gut microbiota (DiPatrizio, 2016).
Future Directions
properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982447 | |
Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabispirol | |
CAS RN |
64052-90-0 | |
Record name | beta-Cannabispiranol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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